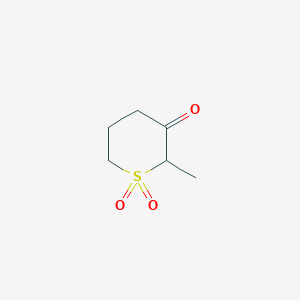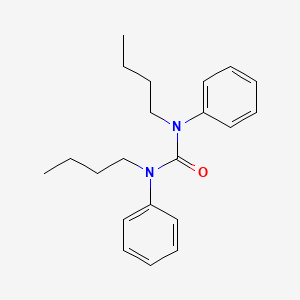
N,N'-Dibutyl-N,N'-diphenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Dibutyl-N,N’-diphenylurea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of two butyl groups and two phenyl groups attached to the nitrogen atoms of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibutyl-N,N’-diphenylurea can be achieved through the reaction of dibutylamine with diphenylcarbamoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
Industrial Production Methods: Industrial production of N,N’-Dibutyl-N,N’-diphenylurea involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: N,N’-Dibutyl-N,N’-diphenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The phenyl and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under controlled temperature and pressure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry: N,N’-Dibutyl-N,N’-diphenylurea is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various urea derivatives and other nitrogen-containing compounds.
Biology: In biological research, this compound is used to study the effects of urea derivatives on cellular processes. It can act as an inhibitor or activator of specific enzymes, providing insights into enzyme function and regulation.
Medicine: N,N’-Dibutyl-N,N’-diphenylurea has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including its ability to interact with biological targets such as receptors and enzymes.
Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it suitable for various applications, including as a stabilizer and additive in polymer formulations.
作用機序
The mechanism of action of N,N’-Dibutyl-N,N’-diphenylurea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The specific molecular targets and pathways involved depend on the context of its application.
類似化合物との比較
N,N’-Diphenylurea: Similar to N,N’-Dibutyl-N,N’-diphenylurea but lacks the butyl groups. It is used in similar applications but may have different chemical properties.
N,N’-Dibutylurea: Lacks the phenyl groups and is used in different contexts, such as in the production of rubber and plastics.
N,N’-Diethyl-N,N’-diphenylurea: Contains ethyl groups instead of butyl groups, leading to variations in its chemical behavior and applications.
Uniqueness: N,N’-Dibutyl-N,N’-diphenylurea is unique due to the presence of both butyl and phenyl groups, which confer distinct chemical properties. This combination allows for specific interactions with molecular targets and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
85209-46-7 |
|---|---|
分子式 |
C21H28N2O |
分子量 |
324.5 g/mol |
IUPAC名 |
1,3-dibutyl-1,3-diphenylurea |
InChI |
InChI=1S/C21H28N2O/c1-3-5-17-22(19-13-9-7-10-14-19)21(24)23(18-6-4-2)20-15-11-8-12-16-20/h7-16H,3-6,17-18H2,1-2H3 |
InChIキー |
QHSSRYJYHCZJQU-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C1=CC=CC=C1)C(=O)N(CCCC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate](/img/structure/B14419976.png)

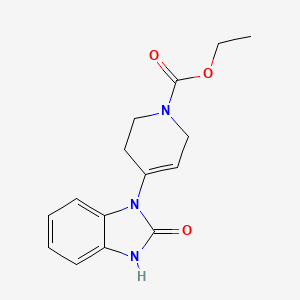
![N~4~-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419988.png)



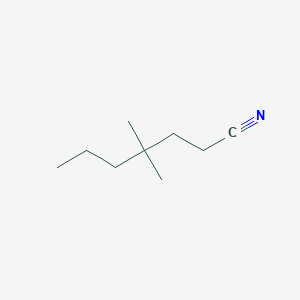
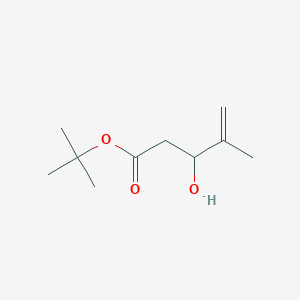
![Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate](/img/structure/B14420030.png)
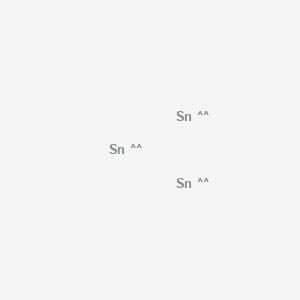
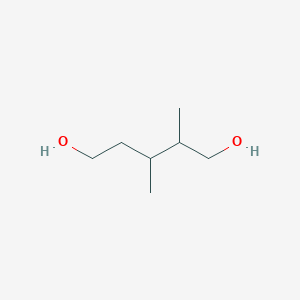
![Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane](/img/structure/B14420056.png)
